molecular formula C24H26Cl2N2O2 B1353926 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride CAS No. 324523-20-8

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride

Cat. No.: B1353926
CAS No.: 324523-20-8
M. Wt: 445.4 g/mol
InChI Key: ZEBNDUQLNGYBNL-VEIFNGETSA-N
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Scientific Research Applications

NPS-2143 hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

NPS-2143 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

NPS 2143 hydrochloride functions as a potent and selective antagonist of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that plays a critical role in maintaining calcium homeostasis by regulating parathyroid hormone secretion. NPS 2143 hydrochloride binds to the calcium-sensing receptor and inhibits its activity, leading to increased secretion of parathyroid hormone. This interaction is highly specific, with an inhibitory concentration (IC50) of approximately 43 nanomolar . Additionally, NPS 2143 hydrochloride has been shown to block the inhibitory effects of calcimimetic agents on parathyroid hormone secretion .

Cellular Effects

NPS 2143 hydrochloride has significant effects on various cell types and cellular processes. In gastric cancer cells, NPS 2143 hydrochloride has been demonstrated to suppress proliferation, invasion, and migration while promoting apoptosis . This compound achieves these effects by inhibiting the calcium-sensing receptor, which in turn suppresses the PI3K/Akt signaling pathway. Furthermore, NPS 2143 hydrochloride has been shown to stimulate parathyroid hormone secretion from bovine parathyroid cells . In human embryonic kidney cells expressing the human calcium-sensing receptor, NPS 2143 hydrochloride effectively blocks increases in cytoplasmic calcium concentrations .

Molecular Mechanism

The molecular mechanism of action of NPS 2143 hydrochloride involves its antagonistic effect on the calcium-sensing receptor. By binding to this receptor, NPS 2143 hydrochloride inhibits its activity, leading to increased secretion of parathyroid hormone . This compound also blocks the inhibitory effects of extracellular calcium on isoproterenol-stimulated increases in cyclic adenosine monophosphate formation . Additionally, NPS 2143 hydrochloride has been shown to inhibit the activity of the calcium-sensing receptor in human embryonic kidney cells, resulting in decreased cytoplasmic calcium concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NPS 2143 hydrochloride have been observed to change over time. This compound has been shown to be stable and effective in stimulating parathyroid hormone secretion over extended periods Studies have demonstrated that NPS 2143 hydrochloride can maintain its inhibitory effects on the calcium-sensing receptor and its downstream signaling pathways over time .

Dosage Effects in Animal Models

The effects of NPS 2143 hydrochloride vary with different dosages in animal models. At lower doses, NPS 2143 hydrochloride effectively stimulates parathyroid hormone secretion without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hypercalcemia and potential damage to the parathyroid glands . It is crucial to determine the optimal dosage of NPS 2143 hydrochloride to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

NPS 2143 hydrochloride is involved in several metabolic pathways, primarily related to calcium homeostasis. This compound interacts with the calcium-sensing receptor, leading to increased secretion of parathyroid hormone . Additionally, NPS 2143 hydrochloride has been shown to affect the activity of enzymes involved in cyclic adenosine monophosphate formation . The precise metabolic pathways and interactions of NPS 2143 hydrochloride require further elucidation through comprehensive biochemical studies.

Transport and Distribution

NPS 2143 hydrochloride is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, NPS 2143 hydrochloride has been shown to accumulate in specific tissues, such as the parathyroid glands, where it exerts its effects on calcium homeostasis . The distribution and localization of NPS 2143 hydrochloride within the body are critical factors in determining its therapeutic efficacy.

Subcellular Localization

The subcellular localization of NPS 2143 hydrochloride plays a crucial role in its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with the calcium-sensing receptor . Additionally, NPS 2143 hydrochloride may undergo post-translational modifications that direct it to specific cellular compartments or organelles . Understanding the subcellular localization of NPS 2143 hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of NPS-2143 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Industrial production methods for NPS-2143 hydrochloride are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.

Chemical Reactions Analysis

NPS-2143 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxy and amino groups.

    Substitution Reactions: The chloro group in NPS-2143 hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Comparison with Similar Compounds

NPS-2143 hydrochloride is unique in its high selectivity and potency as a calcium-sensing receptor antagonist. Similar compounds include:

NPS-2143 hydrochloride stands out due to its high potency and selectivity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBNDUQLNGYBNL-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324523-20-8
Record name NPS-2143 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 324523-20-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NPS-2143 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
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2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
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2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
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2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Reactant of Route 5
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2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of NPS 2143 hydrochloride on melanoma cells?

A1: NPS 2143 hydrochloride functions as a calcimimetic drug, acting as an antagonist of the calcium-sensing receptor (CaSR) [, ]. By inhibiting CaSR, it disrupts calcium signaling pathways within cells. In melanoma cells specifically, NPS 2143 hydrochloride has been shown to:

  • Inhibit proliferation and survival: Studies using the human melanoma cell line M14 demonstrated that NPS 2143 hydrochloride significantly reduced cell viability and hampered their ability to proliferate [].
  • Induce apoptosis: The compound was found to trigger apoptosis, a form of programmed cell death, in M14 cells []. This was evidenced by an increase in the Bax/Bcl-2 ratio, indicating activation of the mitochondrial apoptotic pathway [].
  • Modulate PI3K signaling: NPS 2143 hydrochloride treatment also influenced the expression and phosphorylation of proteins associated with the PI3K signaling pathway, a key regulator of cell growth and survival [].

Q2: Beyond its effects on melanoma cells, does NPS 2143 hydrochloride impact other physiological systems?

A2: Yes, research indicates that NPS 2143 hydrochloride can affect the urinary system. Specifically, it has been found to:

  • Modulate detrusor activity: In rat models, NPS 2143 hydrochloride was shown to influence the activity of the detrusor muscle, which is responsible for bladder contractions during urination []. This effect appears to be mediated through the urothelial CaSR.
  • Impact micturition function: Studies using cystometry and nerve activity recordings revealed that NPS 2143 hydrochloride can inhibit the micturition reflex and modulate both afferent and efferent nerve activities in the bladder [].

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